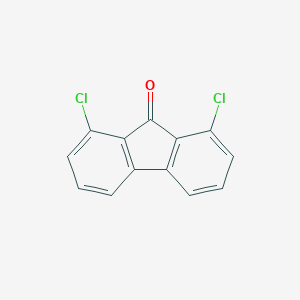

1,8-Dichloro-9H-fluoren-9-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

18458-03-2 |

|---|---|

Molecular Formula |

C13H6Cl2O |

Molecular Weight |

249.09 g/mol |

IUPAC Name |

1,8-dichlorofluoren-9-one |

InChI |

InChI=1S/C13H6Cl2O/c14-9-5-1-3-7-8-4-2-6-10(15)12(8)13(16)11(7)9/h1-6H |

InChI Key |

TZGAQHDQUSHGHX-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)C3=C2C=CC=C3Cl |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)C3=C2C=CC=C3Cl |

Synonyms |

1,8-Dichloro-9H-fluoren-9-one |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,8-Dichloro-9H-fluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,8-Dichloro-9H-fluoren-9-one, a halogenated derivative of the fluorenone core. Fluorenone and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical and biological properties. This document outlines a potential synthetic pathway and details the analytical techniques crucial for the structural elucidation and purity assessment of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 18458-03-2 |

| Molecular Formula | C₁₃H₆Cl₂O |

| Molecular Weight | 249.09 g/mol |

Synthesis Pathway

The logical precursor for the synthesis of this compound would be 2-(2,6-dichlorophenyl)benzoic acid. The synthesis could proceed via the following conceptual steps:

Figure 1: Proposed synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis and characterization of this compound. These should be adapted and optimized based on laboratory-specific conditions and safety protocols.

Synthesis of 2-(2,6-dichlorophenyl)benzoic acid (Suzuki Coupling)

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1 equivalent), 2,6-dichlorophenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a suitable base (e.g., K₂CO₃, 3 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio).

-

Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with HCl (1 M) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired 2-(2,6-dichlorophenyl)benzoic acid.

Synthesis of this compound (Intramolecular Cyclization)

-

Reaction Setup: Place the synthesized 2-(2,6-dichlorophenyl)benzoic acid into a round-bottom flask.

-

Cyclizing Agent: Add a suitable cyclizing agent, such as concentrated sulfuric acid or polyphosphoric acid (PPA), in excess.

-

Reaction Execution: Heat the mixture with stirring at an elevated temperature (e.g., 100-150 °C) for several hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Characterization

The structural confirmation and purity assessment of the synthesized this compound would be performed using a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the expected and hypothetical characterization data for this compound based on the analysis of the parent 9-fluorenone and related halogenated derivatives.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region (approx. 7.0-8.0 ppm). The specific splitting patterns would depend on the coupling constants between adjacent protons. |

| ¹³C NMR | Aromatic carbons would resonate in the range of 120-145 ppm. The carbonyl carbon (C=O) would appear significantly downfield (approx. 190-195 ppm). Carbons attached to chlorine atoms would show characteristic shifts. |

| IR Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be expected around 1710-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (248 g/mol for C₁₃H₆³⁵Cl₂). Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) would be observed, with a characteristic M⁺:(M+2)⁺:(M+4)⁺ ratio of approximately 9:6:1. |

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized compound.

Figure 2: Workflow for characterization of this compound.

This technical guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for specific reaction conditions and to perform all experimental work with appropriate safety precautions. The development of efficient synthetic routes and a thorough characterization of such halogenated fluorenones will continue to be a valuable endeavor for the advancement of medicinal chemistry and materials science.

An In-depth Technical Guide on the Physicochemical Properties of 1,8-Dichloro-9H-fluoren-9-one

This technical guide provides a comprehensive overview of the physicochemical properties of 1,8-Dichloro-9H-fluoren-9-one, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific isomer, this document also includes comparative data from its parent compound, 9H-fluoren-9-one, and other chlorinated analogs to provide a broader context.

Core Physicochemical Properties

This compound is a halogenated derivative of 9H-fluoren-9-one. While specific experimental data for the 1,8-dichloro isomer is scarce in publicly accessible literature, its fundamental properties can be inferred from its chemical structure and comparison with related compounds.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 18458-03-2 | [1][2] |

| Molecular Formula | C₁₃H₆Cl₂O | [1][2] |

| Molecular Weight | 249.09 g/mol | [1][2] |

For comparative purposes, the well-characterized properties of the parent compound, 9H-fluoren-9-one, are presented below.

Table 2: Physicochemical Properties of 9H-fluoren-9-one

| Property | Value | Source |

| Melting Point | 80-83 °C | [3] |

| Boiling Point | 342 °C | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, and benzene. | [4][5] |

| LogP | 3.25 (at 25°C and pH 7.7) | [3] |

| Vapor Pressure | 0.005-0.2 Pa (at 20-50°C) | [3] |

| Appearance | Yellow crystalline powder or flakes | [3] |

Synthesis and Characterization Workflow

References

spectroscopic data (NMR, IR, Mass Spec) of 1,8-Dichloro-9H-fluoren-9-one

A comprehensive search for detailed spectroscopic data (NMR, IR, and Mass Spectrometry) and associated experimental protocols for 1,8-dichloro-9H-fluoren-9-one has yielded limited specific information for this particular isomer. While general information regarding the synthesis of halogenated fluorenones is available, specific, published experimental datasets for the 1,8-dichloro substituted variant are not readily found in the public domain.

Researchers, scientists, and drug development professionals seeking to work with this compound will find a notable absence of the detailed characterization data typically required for such endeavors. This scarcity of information presents a significant challenge for those needing to confirm the identity, purity, and structure of this compound.

The molecular formula for this compound is C₁₃H₆Cl₂O, and its CAS number is 18458-03-2. While this provides a basic identification, it does not substitute for the rich, structural information provided by spectroscopic analysis.

For comparison, extensive spectroscopic data is available for the parent compound, 9H-fluoren-9-one, and for other isomers such as 2,7-dichloro-9H-fluoren-9-one. This data can offer some predictive insights into the expected spectral features of the 1,8-dichloro isomer, but it cannot replace empirical data.

General Synthetic Approach:

The synthesis of halogenated 9-fluorenones typically involves the oxidation of the corresponding halogenated 9H-fluorene. One common method is air oxidation in the presence of a strong base like potassium hydroxide in a suitable solvent such as tetrahydrofuran (THF).

Below is a generalized workflow for the synthesis and characterization of a substituted fluorenone, which would be applicable to the 1,8-dichloro isomer should the starting materials be available.

solubility profile of 1,8-Dichloro-9H-fluoren-9-one in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 1,8-Dichloro-9H-fluoren-9-one. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide leverages data from the parent compound, 9H-fluoren-9-one, to predict its solubility characteristics. Furthermore, a detailed, standardized experimental protocol for determining the solubility of solid organic compounds is provided to enable researchers to generate precise data. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development involving halogenated fluorenones.

Introduction

This compound is a halogenated derivative of 9H-fluoren-9-one. Fluorenone and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique chemical structures and potential biological activities. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. Understanding the solubility profile of this compound in various solvents is therefore essential for its potential application in drug development.

This document aims to provide a foundational understanding of the expected solubility of this compound and a practical framework for its experimental determination.

Predicted Solubility Profile of this compound

As of the date of this publication, no specific quantitative solubility data for this compound has been reported in the scientific literature. However, the solubility of the parent compound, 9H-fluoren-9-one, can be used to infer the likely solubility characteristics of its dichlorinated analog.

The parent compound, 9H-fluoren-9-one, is a crystalline solid that is generally insoluble in water and soluble in many organic solvents.[1][2] The introduction of two chlorine atoms to the fluorenone core, as in this compound, is expected to increase the molecule's polarity and molecular weight. This structural modification will likely lead to a decrease in solubility in non-polar solvents and potentially a slight increase in solubility in polar aprotic solvents. However, the overall insolubility in water is expected to be maintained.

Table 1: Qualitative Solubility of 9H-fluoren-9-one in Various Solvents

| Solvent Class | Solvent | Solubility | Reference(s) |

| Polar Protic | Water | Insoluble | [3][4] |

| Ethanol | Soluble | [3][4][5] | |

| Methanol | Slightly Soluble | [3] | |

| Polar Aprotic | Acetone | Soluble | [4][6] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3] | |

| Non-Polar Aromatic | Benzene | Soluble | [4][6] |

| Toluene | Very Soluble | [6] | |

| Non-Polar Halogenated | Carbon Tetrachloride | Sparingly Soluble | [6] |

| Ethers | Diethyl Ether | Soluble | [4][5] |

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The gravimetric method is a robust and widely used technique for determining the solubility of a solid in a liquid.[7][8]

Principle

The gravimetric method involves preparing a saturated solution of the solute in a specific solvent at a controlled temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Materials and Apparatus

-

This compound (solute)

-

Selected solvents of high purity

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the collected solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microparticles.

-

-

Evaporation and Weighing:

-

Record the exact mass of the evaporation dish containing the filtrate.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Continue drying until a constant weight is achieved, which is confirmed by repeated weighing until the difference between consecutive measurements is negligible.

-

Record the final mass of the evaporation dish with the dried solute.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = [(Mass of dish + solute) - (Mass of empty dish)] / Volume of filtrate (L)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently available, this technical guide provides a reasoned prediction of its solubility based on the known properties of its parent compound, 9H-fluoren-9-one. The inclusion of a detailed, generic experimental protocol for the gravimetric determination of solubility offers a practical tool for researchers to generate the necessary data for their specific applications. The generation of accurate solubility data is a crucial step in the advancement of research and development involving this and similar halogenated fluorenone compounds.

References

- 1. Fluorene - Wikipedia [en.wikipedia.org]

- 2. Fluorenone - Wikipedia [en.wikipedia.org]

- 3. 9-Fluorenone CAS#: 486-25-9 [m.chemicalbook.com]

- 4. Fluorenone - Sciencemadness Wiki [sciencemadness.org]

- 5. 9-Fluorenone | 486-25-9 [chemicalbook.com]

- 6. 9H-fluoren-9-one [chemister.ru]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

The Allure of the Fluorenone Core: A Technical Guide to its Electronic and Photophysical Properties for Researchers and Drug Development Professionals

An in-depth exploration of the versatile fluorenone scaffold, detailing its tunable electronic and photophysical characteristics, experimental evaluation, and its burgeoning role in biomedical research and drug discovery.

The fluorenone core, a tricyclic aromatic ketone, has emerged as a privileged scaffold in medicinal chemistry and materials science due to its unique electronic structure and amenability to chemical modification. The inherent electron-deficient nature of the carbonyl group coupled with the extended π-conjugation of the fluorene system provides a platform for developing molecules with tailored photophysical properties. This technical guide delves into the electronic and photophysical characteristics of substituted fluorenones, offering a comprehensive resource for researchers leveraging this versatile molecule in drug development and advanced cellular imaging.

Understanding the Photophysical Landscape of Substituted Fluorenones

The electronic and photophysical properties of fluorenone derivatives are exquisitely sensitive to the nature and position of substituents on the aromatic core. By strategically introducing electron-donating or electron-withdrawing groups, researchers can fine-tune the absorption and emission wavelengths, fluorescence quantum yields, and lifetimes of these compounds. This tunability is central to their application as fluorescent probes, photosensitizers, and components of organic electronic devices.

A comprehensive investigation into a series of substituted fluorenones reveals the profound impact of substitution patterns on their photophysical behavior. Generally, the introduction of electron-donating groups, such as amino or methoxy moieties, leads to a red-shift in both the absorption and emission spectra due to an intramolecular charge transfer (ICT) from the donor to the electron-accepting fluorenone core. Conversely, electron-withdrawing groups can modulate the energy levels of the frontier molecular orbitals, influencing the photophysical outcomes.

The position of the substituent is also critical. For instance, studies on methoxy-substituted fluorenones have shown that substituents at the meta positions to the carbonyl group can significantly influence the non-radiative decay pathways, thereby affecting the fluorescence quantum yield and lifetime, while para substitution has a less pronounced effect on these parameters.[1] Donor-acceptor-donor (D-A-D) type fluorenone derivatives have been specifically designed to enhance two-photon absorption properties, which is highly desirable for deep-tissue imaging.[2]

Quantitative Photophysical Data

To facilitate comparative analysis, the following tables summarize key photophysical data for a selection of substituted fluorenones from the literature.

Table 1: Photophysical Properties of Methoxy-Substituted Fluorenones in Acetonitrile [1][3]

| Compound | Substituent Position(s) | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |

| Fluorenone | - | 378 | 530 | 0.027 |

| 2-Methoxyfluorenone | 2 | 432 | 560 | <0.01 |

| 3-Methoxyfluorenone | 3 | 380 | 535 | 0.025 |

| 4-Methoxyfluorenone | 4 | 432 | 560 | <0.01 |

| 2,7-Dimethoxyfluorenone | 2,7 | 450 | 580 | <0.01 |

| 3,6-Dimethoxyfluorenone | 3,6 | 382 | 538 | 0.026 |

Table 2: Photophysical Properties of Donor-Acceptor Substituted Fluorenones

| Compound | Donor/Acceptor Substituents | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |

| 2-Amino-7-nitrofluorene | 2-Amino, 7-Nitro | Various | Varies with solvent polarity | Varies with solvent polarity | - | [4] |

| TK-Lyso | Diphenylamine derivatives | - | - | - | High | [5] |

| TK-Mito1 | Diphenylamine derivatives | - | - | - | High | [5] |

| TK-Mito2 | Diphenylamine derivatives | - | - | - | High | [5] |

Experimental Protocols for Photophysical Characterization

Accurate and reproducible characterization of the photophysical properties of substituted fluorenones is paramount. The following sections provide detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorption (λabs) and the molar extinction coefficient (ε) of a fluorenone derivative.

Materials:

-

Vernier Fluorescence/UV-VIS Spectrophotometer or equivalent[6]

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent (e.g., acetonitrile, cyclohexane, ethanol)

-

Fluorenone derivative of interest

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of the fluorenone derivative of a known concentration (e.g., 1 mM) in the chosen solvent. Perform serial dilutions to obtain a series of solutions with concentrations that result in absorbance values between 0.1 and 1.0.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λabs). Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from the absorbance at λabs, the concentration of the solution (c), and the path length of the cuvette (l).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield (ΦF) of a fluorenone derivative.

Materials:

-

Spectrofluorometer with an excitation and emission monochromator

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent

-

Fluorenone derivative of interest

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)

Procedure:

-

Excitation Spectrum:

-

Prepare a dilute solution of the fluorenone derivative (absorbance < 0.1 at the excitation wavelength).

-

Set the emission monochromator to the wavelength of maximum emission (if known, otherwise an estimate can be used) and scan the excitation monochromator over a range of wavelengths.

-

The resulting spectrum will show the efficiency of different excitation wavelengths in producing fluorescence. The peak of this spectrum is the optimal excitation wavelength.

-

-

Emission Spectrum:

-

Excite the sample at its optimal excitation wavelength.

-

Scan the emission monochromator to record the fluorescence emission spectrum. The peak of this spectrum is the wavelength of maximum emission (λem).

-

-

Fluorescence Quantum Yield Determination (Relative Method):

-

Prepare a solution of the fluorenone derivative and a solution of the fluorescence standard, both in the same solvent if possible, with absorbances below 0.1 at the excitation wavelength.

-

Measure the absorbance of both the sample and the standard at the chosen excitation wavelength.

-

Record the fluorescence emission spectra of both the sample and the standard, ensuring the excitation wavelength and all instrument settings are identical.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample (ΦF,sample) using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τ) of a fluorenone derivative.

Instrumentation: A time-correlated single-photon counting (TCSPC) system is typically used for these measurements.[3]

General Principle: The sample is excited with a short pulse of light, and the time delay between the excitation pulse and the detection of the emitted photons is measured. By collecting the arrival times of many photons, a histogram is built up that represents the decay of the fluorescence intensity over time. This decay is then fitted to an exponential function to determine the fluorescence lifetime.

Visualizing the Application of Substituted Fluorenones

The tailored photophysical properties of fluorenone derivatives make them powerful tools in biomedical research. Their application often involves a series of steps or interactions that can be visualized as workflows or signaling pathways.

Fluorenone-based probes are often designed to target specific organelles, such as lysosomes or mitochondria, by incorporating appropriate targeting moieties into their structure.[5] The workflow above illustrates the typical steps involved in using such a probe for cellular imaging.

In the context of drug development and disease diagnostics, fluorenone probes can be designed to respond to the activity of specific enzymes.[7] The diagram above illustrates the principle of an activatable probe. The probe is initially in a low-fluorescence state. Upon interaction with the target enzyme, a specific chemical bond is cleaved, releasing the fluorescent fluorenone moiety and leading to a detectable increase in fluorescence. This "turn-on" mechanism provides high sensitivity and specificity for detecting enzyme activity in complex biological samples.

Conclusion and Future Directions

Substituted fluorenones represent a remarkably versatile class of molecules with readily tunable electronic and photophysical properties. Their utility in biomedical research, particularly as fluorescent probes for cellular imaging and diagnostics, is well-established and continues to expand. The ability to rationally design fluorenone derivatives with specific absorption and emission profiles, high quantum yields, and targeted localization opens up exciting avenues for the development of next-generation tools for understanding complex biological processes and for the early detection and treatment of diseases. Future research will likely focus on the development of fluorenone-based probes with even greater sensitivity, specificity, and multiplexing capabilities, further solidifying the importance of this remarkable chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Donor-Acceptor-Donor Fluorene Derivatives for Two-Photon Fluorescence Lysosomal Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Activated molecular probes for enzyme recognition and detection - PMC [pmc.ncbi.nlm.nih.gov]

Electrochemical Behavior of 1,8-Dichloro-9H-fluoren-9-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorenone and its derivatives are a significant class of organic compounds, recognized for their unique photophysical and electrochemical properties. These properties make them valuable in various applications, including the development of organic light-emitting diodes (OLEDs), solar cells, and as photosensitizers. Furthermore, certain fluorenone derivatives have been investigated for their potential as anticancer and antimicrobial agents. The introduction of halogen substituents, such as chlorine, onto the fluorenone core is expected to significantly modulate its electronic properties and, consequently, its electrochemical behavior. This technical guide provides an in-depth overview of the anticipated electrochemical characteristics of 1,8-Dichloro-9H-fluoren-9-one and its derivatives, outlines detailed experimental protocols for their study, and presents a generalized mechanism for their electrochemical reduction.

Due to a lack of publicly available experimental data specifically for this compound, this guide draws upon the established electrochemical behavior of related fluorenone compounds to provide a predictive framework.

Predicted Electrochemical Behavior

The electrochemical behavior of this compound is expected to be dominated by the reduction of the carbonyl group at the 9-position. The presence of two electron-withdrawing chlorine atoms at the 1 and 8 positions is anticipated to have a notable impact on the reduction potential. Compared to the parent 9-fluorenone, the chloro substituents will likely make the reduction of the carbonyl group occur at a less negative potential (i.e., easier to reduce). This is due to the inductive effect of the chlorine atoms, which withdraws electron density from the aromatic system and the carbonyl group, thus stabilizing the resulting radical anion.

The reduction is expected to proceed via a two-step mechanism in aprotic solvents, similar to other fluorenone derivatives. The first step involves a reversible one-electron transfer to form a stable radical anion. The second step, occurring at a more negative potential, would involve a further one-electron transfer to form the dianion. The stability of these reduced species will be influenced by the solvent and the supporting electrolyte used in the experiment.

Comparative Electrochemical Data of Fluorenone Derivatives

To provide context for the expected electrochemical behavior of this compound, the following table summarizes the electrochemical data for related fluorenone derivatives. It is important to note the absence of specific data for the 1,8-dichloro derivative in the reviewed literature.

| Compound | First Reduction Potential (E1/2 vs. ref) | Second Reduction Potential (E1/2 vs. ref) | Solvent/Electrolyte | Reference Electrode |

| 9-Fluorenone | -1.26 V | -1.85 V | DMF / 0.1 M TEAP | Ag/AgCl |

| 2,7-Dinitrofluorenone | -0.58 V | -0.83 V | DMF / 0.1 M TEAP | Ag/AgCl |

| 2,4,7-Trinitrofluorenone | -0.42 V | -0.65 V | DMF / 0.1 M TEAP | Ag/AgCl |

| This compound | Data not available | Data not available |

DMF: Dimethylformamide, TEAP: Tetraethylammonium perchlorate

Experimental Protocols

The primary technique for investigating the electrochemical behavior of this compound derivatives is cyclic voltammetry (CV).

Cyclic Voltammetry of this compound in Aprotic Solvent

1. Objective: To determine the reduction potentials and reversibility of the electron transfer processes of this compound.

2. Materials and Reagents:

-

This compound

-

Anhydrous aprotic solvent (e.g., Acetonitrile, Dichloromethane, or Dimethylformamide)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP))

-

Ferrocene (for internal calibration)

-

High-purity Argon or Nitrogen gas

3. Instrumentation:

-

Potentiostat/Galvanostat with a three-electrode setup

-

Working Electrode: Glassy carbon electrode (GCE)

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire or mesh

-

Electrochemical cell

4. Procedure:

- Solution Preparation:

- Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous aprotic solvent.

- Prepare a 1-5 mM stock solution of this compound in the electrolyte solution.

- Electrode Preparation:

- Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the aprotic solvent. Dry the electrode thoroughly.

- Electrochemical Cell Setup:

- Add the sample solution to the electrochemical cell.

- Assemble the three-electrode system, ensuring the electrodes are immersed in the solution.

- Deoxygenation:

- Purge the solution with high-purity argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

- Cyclic Voltammetry Measurement:

- Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) towards negative potentials (e.g., -2.0 V) and back to the initial potential.

- Perform the scan at a typical scan rate of 100 mV/s.

- Record the resulting voltammogram (current vs. potential).

- Vary the scan rate (e.g., 25, 50, 200, 500 mV/s) to investigate the nature of the electrochemical processes.

- Internal Calibration:

- After recording the voltammograms of the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is a well-defined internal standard.

- Data Analysis:

- Determine the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).

- Calculate the half-wave potential (E1/2) as (Epc + Epa)/2 for reversible processes.

- Analyze the peak separation (ΔEp = |Epa - Epc|) to assess the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59 mV at 298 K.

- Plot the peak current (ip) against the square root of the scan rate (ν1/2). A linear relationship indicates a diffusion-controlled process.

Visualizations

Caption: A typical experimental workflow for the cyclic voltammetry analysis of fluorenone derivatives.

Caption: Generalized electrochemical reduction pathway for this compound in an aprotic medium.

An In-depth Technical Guide to the Synthesis of 1,8-Dichloro-9H-fluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1,8-dichloro-9H-fluoren-9-one, a molecule of interest in medicinal chemistry and materials science. This document details the primary synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound is a halogenated derivative of fluorenone. The fluorenone core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antiviral and anticancer properties. The specific substitution pattern of this compound may impart unique pharmacological and material properties, making its efficient synthesis a topic of significant interest. This guide focuses on the most plausible and documented synthetic approach, which involves a two-step process: the formation of a biphenyl carboxylic acid intermediate followed by an intramolecular cyclization.

Primary Synthetic Pathway: A Two-Step Approach

The most viable reported synthesis of this compound proceeds through two key chemical transformations:

-

Ullmann Condensation: Synthesis of the intermediate, 2-carboxy-2',5'-dichlorobiphenyl.

-

Intramolecular Cyclization: Ring closure of the biphenyl intermediate to form the target fluorenone.

Caption: Synthetic pathway for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 2-Carboxy-2',5'-dichlorobiphenyl via Ullmann Condensation

The Ullmann condensation is a classic method for the formation of biaryl compounds, typically involving the copper-catalyzed coupling of aryl halides. In this step, 2-chlorobenzoic acid is coupled with 1,4-dichlorobenzene to form the key biphenyl intermediate.

Reaction Scheme:

Experimental Protocol:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 2-chlorobenzoic acid (1 equivalent), 1,4-dichlorobenzene (2-3 equivalents), and freshly activated copper powder (2-3 equivalents).

-

Reaction Setup: Add a high-boiling point solvent such as nitrobenzene or dimethylformamide (DMF).

-

Reaction Execution: Heat the reaction mixture to a high temperature, typically in the range of 180-220 °C, under a nitrogen atmosphere. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Filter the mixture to remove the copper catalyst. The solvent can be removed by vacuum distillation. The resulting crude product is then subjected to an acidic work-up to protonate the carboxylic acid. The product can be purified by recrystallization or column chromatography.

Quantitative Data Summary:

Since a specific literature procedure with quantitative data for this exact reaction is not available, the following table is a template for recording experimental data during the synthesis.

| Parameter | Value/Range | Notes |

| Reactants | ||

| 2-Chlorobenzoic Acid (mol) | 1.0 | Limiting reagent |

| 1,4-Dichlorobenzene (mol) | 2.0 - 3.0 | Used in excess to favor the cross-coupling reaction. |

| Copper Catalyst (mol) | 2.0 - 3.0 | Activated copper powder is recommended for higher reactivity. |

| Solvent | Nitrobenzene or DMF | High-boiling point, polar aprotic solvents are typically used. |

| Reaction Conditions | ||

| Temperature (°C) | 180 - 220 | High temperatures are characteristic of classic Ullmann condensations. |

| Reaction Time (h) | 12 - 24 | To be determined by monitoring the reaction progress via TLC. |

| Yield | ||

| Theoretical Yield (g) | Calculated based on moles | |

| Actual Yield (g) | To be determined | |

| Percent Yield (%) | To be determined | Yields for Ullmann condensations can vary and may require optimization. |

Step 2: Intramolecular Cyclization to this compound

The second step involves the intramolecular cyclization of 2-carboxy-2',5'-dichlorobiphenyl to form the tricyclic fluorenone system. This reaction is typically acid-catalyzed, proceeding via an electrophilic aromatic substitution mechanism.

Reaction Scheme:

Experimental Protocol:

A specific, detailed protocol for the cyclization of 2-carboxy-2',5'-dichlorobiphenyl is not widely published. The following is a general procedure based on analogous intramolecular Friedel-Crafts acylations of biphenyl carboxylic acids:

-

Reagent Preparation: In a round-bottom flask, dissolve 2-carboxy-2',5'-dichlorobiphenyl (1 equivalent) in a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Reaction Execution: Heat the reaction mixture, typically to a temperature between 80-120 °C. The reaction should be monitored by TLC to determine completion.

-

Work-up and Purification: Upon completion, carefully pour the reaction mixture onto crushed ice. The precipitated solid is then collected by vacuum filtration and washed with water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data Summary:

Similar to the first step, this table serves as a template for recording experimental data.

| Parameter | Value/Range | Notes |

| Reactant | ||

| 2-Carboxy-2',5'-dichlorobiphenyl (mol) | 1.0 | |

| Reagents | ||

| Cyclizing Agent | Conc. H₂SO₄ or PPA | Strong acids are required to facilitate the intramolecular acylation. |

| Reaction Conditions | ||

| Temperature (°C) | 80 - 120 | The optimal temperature will depend on the chosen cyclizing agent. |

| Reaction Time (h) | 2 - 8 | To be determined by TLC monitoring. |

| Yield | ||

| Theoretical Yield (g) | Calculated based on moles | |

| Actual Yield (g) | To be determined | |

| Percent Yield (%) | To be determined |

Conclusion

The synthesis of this compound is achievable through a two-step process involving an Ullmann condensation followed by an intramolecular cyclization. While specific, optimized protocols for this exact molecule are not extensively documented in publicly available literature, the general methodologies for these transformations provide a solid foundation for its synthesis. The experimental conditions outlined in this guide serve as a starting point for researchers to develop a robust and efficient synthesis of this promising compound. Further optimization of reaction parameters, including catalyst choice, solvent, temperature, and reaction time, will be crucial for achieving high yields and purity.

Methodological & Application

Synthetic Routes for 1,8-Dichloro-9H-fluoren-9-one Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1,8-dichloro-9H-fluoren-9-one and its derivatives. The fluorenone core is a significant scaffold in medicinal chemistry and materials science, and the introduction of chlorine atoms at the 1 and 8 positions can significantly modulate the molecule's biological activity and physicochemical properties. The synthetic routes described herein focus on building the fluorenone skeleton through the formation of a key biphenyl intermediate followed by cyclization.

Introduction

This compound is a halogenated aromatic ketone. The strategic placement of chlorine atoms at the 1 and 8 positions influences the electronic and steric properties of the fluorenone system, making it an attractive building block for the development of novel therapeutic agents and functional materials. The synthetic strategies outlined below provide a framework for accessing this and related derivatives.

Synthetic Strategies

Two primary retrosynthetic approaches are considered for the synthesis of this compound:

-

Pschorr Cyclization Route: This approach involves the synthesis of a 2'-amino-2,6-dichlorobiphenyl-x-carboxylic acid intermediate. Diazotization of the amino group followed by an intramolecular radical cyclization (Pschorr reaction) yields the target fluorenone.

-

Intramolecular Friedel-Crafts Acylation Route: This strategy relies on the synthesis of a 2,2'-disubstituted biphenyl derivative, where one ring is functionalized with a carboxylic acid or its derivative, and the other ring contains the two chlorine atoms. An intramolecular Friedel-Crafts acylation reaction then forms the central five-membered ring of the fluorenone core.

This document will focus on the Pschorr Cyclization Route, as it offers a reliable method for controlling the substitution pattern.

Pschorr Cyclization Route: A Step-by-Step Approach

The overall synthetic pathway involves two main stages: the synthesis of a key biphenyl intermediate via a Suzuki-Miyaura or Ullmann coupling, followed by the Pschorr cyclization to form the fluorenone ring.

Stage 1: Synthesis of the Biphenyl Intermediate

The critical intermediate for this synthesis is a 2-amino-2',6'-dichlorobiphenyl derivative. This can be synthesized using cross-coupling reactions such as the Suzuki-Miyaura coupling or the Ullmann condensation.

Method A: Suzuki-Miyaura Coupling

This method involves the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.

-

Reaction Scheme:

-

2-Bromoaniline is coupled with (2,6-dichlorophenyl)boronic acid.

-

Alternatively, 2-aminophenylboronic acid can be coupled with 1,3-dichloro-2-iodobenzene.

-

Method B: Ullmann Condensation

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides. This can be adapted for the synthesis of unsymmetrical biphenyls.

-

Reaction Scheme:

-

Coupling of 2-bromoaniline with 1,3-dichloro-2-iodobenzene in the presence of a copper catalyst.

-

The Suzuki-Miyaura coupling is often preferred due to its milder reaction conditions and higher functional group tolerance.

Stage 2: Pschorr Cyclization

Once the 2-amino-2',6'-dichlorobiphenyl intermediate is obtained, the fluorenone core is constructed via Pschorr cyclization. This involves the diazotization of the primary amine followed by an intramolecular radical cyclization.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-2',6'-dichlorobiphenyl via Suzuki-Miyaura Coupling

This protocol describes the synthesis of the key biphenyl intermediate.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-Bromoaniline | 172.02 | 1.72 g | 10.0 |

| (2,6-Dichlorophenyl)boronic acid | 190.82 | 2.29 g | 12.0 |

| Palladium(II) acetate | 224.50 | 0.045 g | 0.2 |

| SPhos | 410.48 | 0.164 g | 0.4 |

| Potassium carbonate | 138.21 | 4.15 g | 30.0 |

| Toluene | - | 50 mL | - |

| Water | - | 10 mL | - |

Procedure:

-

To a dried Schlenk flask, add 2-bromoaniline, (2,6-dichlorophenyl)boronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water to the flask.

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-2',6'-dichlorobiphenyl.

Protocol 2: Synthesis of this compound via Pschorr Cyclization

This protocol details the conversion of the biphenyl intermediate to the final product. A carboxylic acid group needs to be introduced ortho to the amino group before cyclization. This can be achieved through various methods, such as ortho-lithiation followed by carboxylation. For the purpose of this protocol, we will assume the starting material is 2'-amino-2,6-dichlorobiphenyl-2-carboxylic acid.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2'-Amino-2,6-dichlorobiphenyl-2-carboxylic acid | 282.11 | 2.82 g | 10.0 |

| Sodium nitrite | 69.00 | 0.76 g | 11.0 |

| Hydrochloric acid (conc.) | 36.46 | 5 mL | - |

| Copper(I) oxide | 143.09 | 0.14 g | 1.0 |

| Water | - | 20 mL | - |

| Acetic acid | - | 20 mL | - |

Procedure:

-

Suspend 2'-amino-2,6-dichlorobiphenyl-2-carboxylic acid in a mixture of water and hydrochloric acid in a round-bottom flask.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a suspension of copper(I) oxide in water.

-

Slowly add the cold diazonium salt solution to the copper(I) oxide suspension with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C until nitrogen evolution ceases.

-

Cool the mixture and extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Visualizing the Synthetic Pathway

The following diagrams illustrate the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields (Illustrative)

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Suzuki Coupling | Pd(OAc)₂, SPhos, K₂CO₃ | Toluene/H₂O | 100 | 12-16 | 70-85 |

| 2 | Carboxylation | n-BuLi, CO₂ | THF | -78 to RT | 2 | 60-75 |

| 3 | Pschorr Cyclization | NaNO₂, HCl, Cu₂O | H₂O/AcOH | 0 to 70 | 4-6 | 50-65 |

Note: Yields are illustrative and may vary depending on the specific reaction conditions and scale.

Conclusion

The synthetic route described provides a robust method for the preparation of this compound. The key steps involve a Suzuki-Miyaura coupling to construct the biphenyl backbone, followed by a Pschorr cyclization to form the fluorenone core. This modular approach allows for the synthesis of various derivatives by modifying the starting materials. The provided protocols offer a detailed guide for researchers in the fields of medicinal chemistry and materials science to access this important class of compounds. Further optimization of reaction conditions may be necessary to achieve higher yields and purity for specific applications.

The Versatile Building Block: Applications of 1,8-Dichloro-9H-fluoren-9-one in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dichloro-9H-fluoren-9-one is a halogenated derivative of the fluorenone scaffold, a class of compounds that has garnered significant attention in the field of organic electronics. The inherent electronic properties of the fluorenone core, characterized by its electron-deficient nature, make it a valuable building block for the synthesis of a wide array of functional organic materials. The presence of chlorine atoms at the 1 and 8 positions offers reactive sites for further molecular engineering through common cross-coupling reactions, allowing for the fine-tuning of electronic and physical properties. This application note provides a comprehensive overview of the current and potential applications of this compound in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), complete with detailed protocols and data.

While direct applications of this compound are still an emerging area of research, the broader family of fluorenone derivatives has been extensively studied. These studies provide a strong basis for the potential applications of the 1,8-dichloro isomer. Fluorenone's conjugated structure makes it an attractive building block for synthesizing materials used in organic electronics.[1] Derivatives are often employed as host materials in Phosphorescent Organic Light-Emitting Diodes (PHOLEDs), where they contribute to efficient energy transfer and device performance.[1] Furthermore, fluorene-based compounds, including those derived from 9-fluorenone, are being explored for use in organic spintronics.[1]

Applications in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials with high triplet energy and good charge-transporting properties are essential for achieving high efficiency and long operational lifetimes, particularly in PHOLEDs. The electron-deficient fluorenone core can be functionalized with hole-transporting or electron-transporting moieties to create bipolar host materials or efficient electron-transporting materials (ETMs).

As a Precursor for Bipolar Host Materials

The chlorine atoms on this compound serve as handles for introducing both donor and acceptor units into the molecule. For instance, a Suzuki or Buchwald-Hartwig amination reaction can be employed to attach hole-transporting units like carbazole or triphenylamine. The electron-deficient fluorenone core, combined with electron-donating side groups, can lead to materials with balanced charge injection and transport, which is crucial for confining the recombination zone within the emissive layer of an OLED.

Workflow for Synthesis of a Bipolar Host Material

Applications in Organic Photovoltaics (OPVs)

The development of non-fullerene acceptors (NFAs) has been a major focus in the OPV field to overcome the limitations of fullerene derivatives. The electron-accepting nature of the fluorenone core makes this compound an attractive starting material for the synthesis of novel NFAs. By extending the conjugation and modifying the electronic properties through substitution at the 1 and 8 positions, the absorption spectrum and energy levels (HOMO/LUMO) can be tailored to match those of common donor polymers.

As a Core for Non-Fullerene Acceptors

Derivatives of 9-fluorenone have been utilized as core electron-withdrawing blocks in combination with other strong electron-accepting end-capping groups to create efficient NFAs.[2][3] For instance, Suzuki coupling reactions can be used to attach thiophene or other aromatic linkers, which can then be further functionalized. The resulting A-D-A (Acceptor-Donor-Acceptor) or A-π-A (Acceptor-π bridge-Acceptor) type molecules can exhibit broad absorption and suitable energy levels for efficient charge separation at the donor-acceptor interface.

Experimental Workflow for NFA-based OPV Fabrication

Applications in Organic Field-Effect Transistors (OFETs)

Fluorenone-based small molecules have been synthesized and characterized as organic semiconductors for OFETs.[4] These materials can exhibit either p-channel (hole-transporting) or n-channel (electron-transporting) characteristics depending on the nature of the substituents. The introduction of electron-withdrawing chlorine atoms in this compound suggests that its derivatives could be tailored to be effective n-channel semiconductors.

As a Building Block for n-Channel Semiconductors

By attaching electron-withdrawing groups or extending the π-conjugation through the 1 and 8 positions, the LUMO level of the resulting molecule can be lowered, facilitating electron injection and transport. The rigid and planar structure of the fluorenone core is beneficial for achieving ordered molecular packing in the solid state, which is essential for high charge carrier mobility.

Quantitative Data

While specific performance data for devices directly incorporating derivatives of this compound is not yet widely available in the literature, the following table summarizes typical performance parameters for related fluorenone-based materials in various organic electronic devices to provide a benchmark.

| Application | Material Type | Key Performance Metric | Value |

| OLED | Bipolar Host | External Quantum Efficiency (EQE) | > 20% |

| Electron Transporter | Electron Mobility (μe) | 10⁻⁴ - 10⁻³ cm²/Vs | |

| OPV | Non-Fullerene Acceptor | Power Conversion Efficiency (PCE) | 10 - 15% |

| OFET | p-channel | Hole Mobility (μh) | up to 0.02 cm²/Vs[4] |

| n-channel | Electron Mobility (μe) | ~0.0055 cm²/Vs[5] |

Experimental Protocols

Protocol 1: Synthesis of a 1,8-Diaryl-9H-fluoren-9-one Derivative via Suzuki Coupling

This protocol describes a general procedure for the functionalization of this compound with aryl groups, a key step in synthesizing materials for the applications mentioned above.

Materials:

-

This compound

-

Arylboronic acid or ester (2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 4 equivalents)

-

Toluene and water (degassed)

Procedure:

-

To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid/ester (2.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (4 equivalents).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add degassed toluene and a 2M aqueous solution of K₂CO₃.

-

Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1,8-diaryl-9H-fluoren-9-one derivative.

Protocol 2: Fabrication of a Bulk-Heterojunction Organic Solar Cell

This protocol outlines the fabrication of a simple OPV device using a fluorenone-based NFA.

Materials:

-

ITO-coated glass substrates

-

PEDOT:PSS aqueous dispersion

-

Donor polymer (e.g., P3HT, PTB7-Th)

-

Fluorenone-based NFA

-

Chlorobenzene or other suitable organic solvent

-

Low work function metal for cathode (e.g., Ca, Al)

Procedure:

-

Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates in an oven and then treat with UV-ozone for 15 minutes.

-

Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal at 140 °C for 10 minutes in air.

-

Transfer the substrates into a nitrogen-filled glovebox.

-

Prepare a blend solution of the donor polymer and the fluorenone-based NFA in chlorobenzene (e.g., 1:1 weight ratio, total concentration 20 mg/mL).

-

Spin-coat the active layer blend onto the PEDOT:PSS layer.

-

Anneal the active layer at an optimized temperature (e.g., 80-120 °C) for 10 minutes.

-

Thermally evaporate the cathode (e.g., 20 nm Ca followed by 100 nm Al) through a shadow mask under high vacuum (<10⁻⁶ Torr).

-

Encapsulate the device for stability testing.

Conclusion

This compound represents a promising, yet underexplored, platform for the development of high-performance organic electronic materials. Its straightforward functionalization at the 1 and 8 positions via established cross-coupling chemistries allows for the systematic tuning of its electronic and physical properties. Based on the extensive research on other fluorenone derivatives, it is anticipated that materials derived from this compound will find significant applications as host materials in OLEDs, non-fullerene acceptors in OPVs, and n-channel semiconductors in OFETs. Further research into the synthesis and characterization of materials based on this specific building block is warranted to fully unlock its potential in the field of organic electronics.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Non-fullerene acceptors with high crystallinity and photoluminescence quantum yield enable >20% efficiency organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 1,8-Dichloro-9H-fluoren-9-one as a Precursor for Novel Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyfluorenes are a significant class of conjugated polymers known for their exceptional optoelectronic properties, including high photoluminescence quantum efficiency and excellent thermal and chemical stability.[1] These characteristics make them highly suitable for applications in organic light-emitting diodes (OLEDs), polymer solar cells, and field-effect transistors. The properties of polyfluorenes can be finely tuned by modifying the chemical structure of the fluorene monomer. While 2,7-disubstituted fluorenes are the most commonly used precursors, the exploration of other substitution patterns, such as 1,8-disubstitution, opens up possibilities for creating polymers with novel spatial arrangements and electronic properties.

This document provides detailed application notes and proposed experimental protocols for the use of 1,8-dichloro-9H-fluoren-9-one as a monomer for the synthesis of novel polyfluorenones. The presence of the ketone group at the 9-position is expected to impart a higher electron affinity to the resulting polymer, making it a potential n-type material for organic electronics. The chlorine atoms at the 1 and 8 positions serve as reactive sites for cross-coupling polymerization reactions.

It is important to note that the use of this compound as a polymer precursor is a novel concept, and as of the date of this document, there is no direct literature precedent for its polymerization. The protocols provided herein are therefore proposed methodologies based on established synthetic routes for analogous 2,7-dihalofluorene monomers. Researchers should consider these as starting points for investigation and optimization. A key challenge to anticipate is the potential for steric hindrance from the substituents at the 1 and 8 positions, which may influence the degree of polymerization and the final properties of the polymer.

Proposed Polymerization Methodologies

Two primary and well-established methods for the synthesis of polyarylenes are the Suzuki-Miyaura coupling and the Yamamoto coupling. Both are proposed here for the polymerization of this compound.

Suzuki-Miyaura Cross-Coupling Polymerization (Proposed Protocol)

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds and is widely used in polymer synthesis. This proposed protocol outlines the synthesis of a co-polymer of this compound with a diboronic acid or ester comonomer.

Reaction Scheme:

Experimental Protocol:

Materials:

-

This compound (Monomer A)

-

Aryl-diboronic acid or bis(pinacolato)diboron derivative (e.g., 1,4-phenylenediboronic acid) (Monomer B)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2])

-

Base (e.g., Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), or Tetraethylammonium hydroxide)

-

Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system

-

Anhydrous solvents (e.g., Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Degassing equipment (e.g., Schlenk line with nitrogen or argon gas)

Equipment:

-

Schlenk flask or three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Monomer Preparation: Ensure both this compound and the diboronic acid/ester comonomer are pure and dry.

-

Reaction Setup: In a Schlenk flask, combine equimolar amounts of this compound and the comonomer.

-

Catalyst and Base Addition: Add the palladium catalyst (typically 1-5 mol% relative to the monomer) and the base (typically 2-4 equivalents per mole of monomer). If using a phase-transfer catalyst, it should be added at this stage.

-

Solvent Addition and Degassing: Add the anhydrous solvent to the flask. Degas the reaction mixture thoroughly by bubbling with an inert gas (N2 or Ar) for 30-60 minutes or by several freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to reflux under an inert atmosphere. The reaction time can vary from 24 to 72 hours. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) if possible.

-

Workup: After cooling to room temperature, pour the reaction mixture into a precipitating solvent like methanol or acetone.

-

Purification: Collect the precipitated polymer by filtration. Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or toluene to extract the polymer) to remove catalyst residues and oligomers.

-

Drying: Dry the purified polymer under vacuum at an elevated temperature.

Proposed Suzuki-Miyaura Polymerization Workflow

Caption: Proposed workflow for Suzuki-Miyaura polymerization.

Yamamoto Coupling Polymerization (Proposed Protocol)

Yamamoto coupling is a nickel-catalyzed polymerization method suitable for the homopolymerization of dihaloaromatic compounds. This protocol is proposed for the synthesis of a homopolymer of this compound.

Reaction Scheme:

Experimental Protocol:

Materials:

-

This compound (Monomer)

-

Nickel catalyst (e.g., Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)2])

-

Ligand (e.g., 2,2'-Bipyridine (bpy) or 1,5-Cyclooctadiene (COD))

-

Anhydrous solvents (e.g., Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Degassing equipment (e.g., Schlenk line with nitrogen or argon gas)

Equipment:

-

Schlenk flask or three-neck round-bottom flask

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, prepare the active nickel(0) catalyst by mixing Ni(COD)2 and the ligand in an anhydrous solvent.

-

Reaction Setup: In a separate Schlenk flask, dissolve the this compound monomer in the anhydrous solvent.

-

Degassing: Thoroughly degas the monomer solution.

-

Reaction Initiation: Transfer the prepared catalyst solution to the monomer solution via cannula under an inert atmosphere.

-

Reaction: Heat the mixture, typically between 60-100 °C. The polymerization is often rapid but can be run for 12-48 hours to ensure completion.

-

Workup: Cool the reaction to room temperature and quench by adding a mixture of methanol and hydrochloric acid.

-

Purification: Filter the crude polymer and wash it with methanol, acetone, and then subject it to Soxhlet extraction as described in the Suzuki protocol.

-

Drying: Dry the purified polymer under vacuum.

Proposed Yamamoto Coupling Polymerization Workflow

Caption: Proposed workflow for Yamamoto coupling polymerization.

Data Presentation

As there is no experimental data for polymers derived from this compound, the following tables provide representative data for polyfluorenones and related polymers synthesized from other fluorene precursors to serve as a benchmark for expected properties.

Table 1: Proposed Reaction Parameters for Polymerization of this compound

| Parameter | Suzuki-Miyaura Coupling (Proposed) | Yamamoto Coupling (Proposed) |

| Monomers | This compound, Aryl-diboronic acid/ester | This compound |

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Ni(COD)2 |

| Ligand | PPh3 or dppf (part of catalyst complex) | 2,2'-Bipyridine or COD |

| Base | K2CO3, Cs2CO3, or TEAOH | Not required |

| Solvent | Toluene, THF, or DMF | Toluene, THF, or DMF |

| Temperature | 80 - 120 °C | 60 - 100 °C |

| Reaction Time | 24 - 72 hours | 12 - 48 hours |

Table 2: Representative Properties of Polyfluorene Derivatives

| Property | Poly(9,9-dioctylfluorene) (PFO) | Poly(9,9-dioctylfluorene-co-benzothiadiazole) (F8BT) |

| Molecular Weight (Mn) | 20 - 150 kDa | 15 - 100 kDa |

| Polydispersity Index (PDI) | 1.5 - 3.0 | 2.0 - 4.0 |

| Glass Transition Temp. (Tg) | ~80 °C | > 150 °C |

| Decomposition Temp. (Td) | > 400 °C | > 400 °C |

| Absorption Max (λmax, film) | ~380-390 nm | ~460 nm |

| Emission Max (λem, film) | ~420-440 nm (blue) | ~535 nm (green-yellow) |

| HOMO Level | -5.8 eV | -5.9 eV |

| LUMO Level | -2.1 to -2.4 eV | -3.3 to -3.6 eV |

| Electron Affinity | ~2.1-2.4 eV | ~3.3-3.6 eV |

Conclusion and Future Directions

The use of this compound as a monomer presents an exciting opportunity for the synthesis of novel polyfluorenones with potentially unique properties. The proposed protocols for Suzuki-Miyaura and Yamamoto coupling provide a solid foundation for initiating research in this area. Key aspects for future investigation will include the optimization of catalyst systems and reaction conditions to overcome potential steric hindrance and achieve high molecular weight polymers. The characterization of the resulting polymers will be crucial to understand how the 1,8-linkage and the fluorenone moiety influence their optical, electronic, and thermal properties. The successful synthesis and characterization of these new materials could lead to advancements in the field of organic electronics and provide new building blocks for the design of functional polymers.

References

Application Notes and Protocols: 1,8-Dichloro-9H-fluoren-9-one in the Synthesis of Bioactive Molecules

A-P-N-20251101-01

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and detailed protocols for the synthesis of bioactive molecules specifically from 1,8-dichloro-9H-fluoren-9-one are limited in the reviewed literature. The following application notes and protocols are based on studies of the closely related and more extensively researched 2,7-dichloro-9H-fluorene and other fluorenone derivatives. These examples are provided to illustrate potential synthetic routes and biological activities that could be explored with the 1,8-dichloro isomer. Researchers should consider these as a starting point for the development of novel compounds.

Introduction

The fluorene scaffold is a key structural motif in many biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer and antimicrobial properties.[1][2][3][4][5] The introduction of halogen substituents, such as chlorine, on the fluorene ring can significantly modulate the electronic properties and biological activity of the resulting molecules.[2][6] This document outlines the potential applications of this compound as a starting material for the synthesis of novel bioactive molecules, drawing parallels from the established chemistry of other dichloro-fluorene isomers.

Synthetic Pathways and Bioactive Derivatives

Based on the literature for 2,7-dichloro-9H-fluorene, a primary synthetic route to diverse bioactive molecules involves the initial conversion of the dichloro-fluorene to a more reactive intermediate. A common strategy is the introduction of a side chain that can be further functionalized. For instance, Friedel-Crafts acylation can be employed to introduce an acetyl group, which can then be halogenated to provide a reactive α-haloketone. This intermediate serves as a versatile precursor for the synthesis of various heterocyclic compounds.

A notable example is the synthesis of thiazolidinone and azetidinone derivatives from 2,7-dichloro-9H-fluorene, which have shown promising anticancer and antimicrobial activities.[4][7] These heterocyclic rings are known pharmacophores that can enhance the biological profile of the parent molecule.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of bioactive molecules derived from a dichloro-fluorenone starting material.

References

- 1. researchgate.net [researchgate.net]

- 2. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive fluorenes. Part III: 2,7-dichloro-9 H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Functionalization of 1,8-Dichloro-9H-fluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative experimental protocols for the chemical functionalization of 1,8-Dichloro-9H-fluoren-9-one. Fluorenone derivatives are a critical scaffold in medicinal chemistry and materials science. The 1,8-disubstituted pattern offers a unique structural motif, and its derivatization can lead to novel compounds with tailored electronic and biological properties. The protocols outlined below are based on well-established synthetic methodologies for aryl halides and provide a starting point for the development of specific synthetic routes.

Core Concepts in the Functionalization of this compound

The functionalization of the this compound core primarily relies on the reactivity of the aryl chloride bonds. The presence of the electron-withdrawing ketone group can influence the reactivity of these positions. The key strategies for forming new carbon-carbon and carbon-heteroatom bonds at these positions are palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SNAr).

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is catalyzed by a palladium complex and requires a base. For this compound, a double Suzuki-Miyaura coupling can be employed to introduce two new aryl or vinyl substituents.

Representative Experimental Protocol: Synthesis of 1,8-Diphenyl-9H-fluoren-9-one

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate tribasic (K3PO4)

-

Toluene

-

Water

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (2.5 mmol), and potassium phosphate tribasic (3.0 mmol).

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in toluene (5 mL).

-

Add the catalyst solution to the Schlenk flask containing the reagents.

-

Add a mixture of toluene (15 mL) and water (1.5 mL) to the reaction flask.

-

Heat the reaction mixture to 100 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and add water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 1,8-diphenyl-9H-fluoren-9-one.

-

Characterize the final product by NMR and mass spectrometry.

Quantitative Data (Hypothetical)

| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 2 | K3PO4 | Toluene/H2O | 100 | 24 | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2 | K3PO4 | Toluene/H2O | 100 | 24 | 82 |

| 3 | 4-Trifluoromethylphenylboronic acid | 2 | K3PO4 | Toluene/H2O | 100 | 24 | 78 |

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary and require experimental optimization.

Experimental Workflow

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[1][2] This method can be applied to this compound to introduce primary or secondary amine functionalities.